Cas no 1209198-05-9 (N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide)

N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide is a bifunctional crosslinking reagent designed for bioconjugation applications. Its structure incorporates an N-hydroxysuccinimide (NHS) ester and an acrylamide group, enabling efficient coupling with amine-containing biomolecules (e.g., proteins, peptides) and thiol groups, respectively. The NHS ester offers high reactivity under mild aqueous conditions, while the acrylamide moiety facilitates thiol-selective Michael addition. This compound is particularly useful for creating stable covalent linkages in protein labeling, surface functionalization, and hydrogel formation. Its aromatic spacer enhances solubility in organic solvents, facilitating handling in diverse synthetic workflows. The reagent is suited for applications requiring controlled, site-specific conjugation with minimal side reactions.
N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide structure
1209198-05-9 structure
商品名:N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide
CAS番号:1209198-05-9
MF:C22H21N3O4
メガワット:391.419845342636
CID:6421098
PubChem ID:45782359

N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide 化学的及び物理的性質

名前と識別子

    • 1209198-05-9
    • Z786059660
    • EN300-26584161
    • SCHEMBL21392843
    • AKOS034586517
    • N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide
    • インチ: 1S/C22H21N3O4/c1-2-19(26)23-13-15-3-7-17(8-4-15)22(29)24-18-9-5-16(6-10-18)14-25-20(27)11-12-21(25)28/h2-10H,1,11-14H2,(H,23,26)(H,24,29)
    • InChIKey: VGOAMTKCRYJMQI-UHFFFAOYSA-N
    • ほほえんだ: O=C1CCC(N1CC1C=CC(=CC=1)NC(C1C=CC(=CC=1)CNC(C=C)=O)=O)=O

計算された属性

  • せいみつぶんしりょう: 391.15320616g/mol
  • どういたいしつりょう: 391.15320616g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 29
  • 回転可能化学結合数: 7
  • 複雑さ: 630
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 95.6Ų

N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26584161-0.05g
N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide
1209198-05-9 95.0%
0.05g
$246.0 2025-03-20

N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide 関連文献

N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}-4-[(prop-2-enamido)methyl]benzamideに関する追加情報

Comprehensive Overview of N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide (CAS No. 1209198-05-9)

N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide (CAS No. 1209198-05-9) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and bioconjugation. This molecule features a unique combination of functional groups, including a pyrrolidine-2,5-dione (succinimide) moiety and a prop-2-enamido (acrylamide) group, making it highly versatile for applications in drug development, protein labeling, and polymer science. Researchers are particularly interested in its potential as a crosslinking agent or bioconjugation reagent, owing to its reactive sites that facilitate covalent bonding with biomolecules.

The compound's CAS No. 1209198-05-9 serves as a critical identifier in chemical databases, ensuring precise tracking in research and industrial applications. Its structure is optimized for click chemistry and Michael addition reactions, which are pivotal in modern biotechnological workflows. With the growing demand for targeted drug delivery systems and diagnostic probes, this molecule's ability to form stable linkages with proteins and peptides positions it as a valuable tool in precision medicine and theranostics.

In recent years, the scientific community has explored the role of N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide in antibody-drug conjugates (ADCs), a hot topic in oncology research. ADCs leverage the compound's succinimidyl ester group to attach cytotoxic payloads to monoclonal antibodies, enabling selective cancer cell targeting. This aligns with the broader trend of personalized therapy, where minimizing off-target effects is paramount.

Another emerging application lies in hydrogel formation for tissue engineering. The acrylamide segment allows photo-initiated polymerization, creating scaffolds for 3D cell culture—a technique gaining traction in regenerative medicine. Users searching for "biocompatible crosslinkers" or "protein modification reagents" will find this compound highly relevant due to its balance of reactivity and stability.

From a synthetic perspective, the compound's design addresses key challenges in water-soluble linker development. Its aromatic benzamide core enhances solubility while maintaining structural rigidity, a feature often queried in forums discussing "improving ADC stability." Additionally, the N-hydroxysuccinimide (NHS) ester group ensures efficient amine coupling under physiological conditions, a frequent requirement in proteomics workflows.

Quality control protocols for CAS No. 1209198-05-9 emphasize HPLC purity verification and mass spectrometry characterization, reflecting industry standards for high-value research chemicals. As interest grows in AI-driven drug discovery, such compounds are increasingly cataloged in digital libraries for virtual screening pipelines, further amplifying their visibility in scientific search engines.

Environmental and handling considerations highlight the compound's compatibility with green chemistry principles. Unlike traditional crosslinkers, it avoids heavy metal catalysts, aligning with searches for "sustainable bioconjugation tools." This aspect resonates with laboratories aiming to reduce their carbon footprint while maintaining research efficacy.

Future directions may explore its utility in nanoparticle functionalization, particularly for diagnostic imaging agents. The dual reactivity of the molecule allows sequential conjugation—first attaching targeting ligands via the NHS ester, followed by fluorophores through acrylamide groups. Such modularity answers frequent queries about "multifunctional linker chemistry" in peer-reviewed literature.

In summary, N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide represents a convergence of innovation across multiple disciplines. Its CAS No. 1209198-05-9 serves as a gateway to cutting-edge research in biopharmaceuticals, material science, and molecular diagnostics, addressing today's most pressing questions in life sciences and beyond.

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